molecular formula C19H17N3O B11068978 4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

Cat. No.: B11068978
M. Wt: 303.4 g/mol
InChI Key: XDMUJLKXXACNKJ-UHFFFAOYSA-N
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Description

. Its molecular structure consists of an extended conformation, and it forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups . Imatinib specifically inhibits the activity of tyrosine kinases, making it a crucial player in cancer treatment.

Preparation Methods

Imatinib can be synthesized through various routes. One common method involves the reaction of 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide with appropriate reagents . Industrial production methods typically optimize these synthetic routes for efficiency and yield.

Chemical Reactions Analysis

Imatinib undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions are tailored to specific steps in its synthesis. Major products formed during these reactions contribute to its overall structure and pharmacological properties.

Scientific Research Applications

Imatinib’s applications extend beyond leukemia treatment. It plays a role in:

    Chemistry: Studying its interactions with proteins and other molecules.

    Biology: Investigating its impact on cellular signaling pathways.

    Medicine: Treating gastrointestinal stromal tumors (GISTs) and other cancers.

    Industry: As an active pharmaceutical ingredient in drug formulations.

Mechanism of Action

Imatinib’s mechanism involves binding to an inactive Abelson tyrosine kinase domain, disrupting cancer cell growth signals. Hydrogen bonds and hydrophobic interactions play a crucial role in this process .

Comparison with Similar Compounds

Imatinib stands out due to its unique structure and specific binding properties. Other similar compounds include dasatinib, nilotinib, and bosutinib, which also target tyrosine kinases but differ in their chemical structures and mechanisms of action.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N3O/c1-13-6-8-15(9-7-13)19(23)22-17-5-3-4-16(12-17)18-20-11-10-14(2)21-18/h3-12H,1-2H3,(H,22,23)

InChI Key

XDMUJLKXXACNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CC(=N3)C

Origin of Product

United States

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